molecular formula C11H17NO4 B595190 (R)-2-(Boc-amino)-5-hexynoic acid CAS No. 1217464-82-8

(R)-2-(Boc-amino)-5-hexynoic acid

Cat. No.: B595190
CAS No.: 1217464-82-8
M. Wt: 227.26
InChI Key: DPHIBCOGEUVKGB-MRVPVSSYSA-N
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Description

(R)-2-(Boc-amino)-5-hexynoic acid is a derivative of glycine, an amino acid, with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is used in various fields of scientific research, particularly in the study of protein synthesis and bioorthogonal chemistry. The presence of the homopropargyl group allows for unique chemical modifications, making it a valuable tool in biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glycine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium bicarbonate to form Boc-glycine . The homopropargyl group can then be introduced through a series of reactions involving alkylation or other suitable methods .

Industrial Production Methods

Industrial production of (R)-2-(Boc-amino)-5-hexynoic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(R)-2-(Boc-amino)-5-hexynoic acid undergoes various chemical reactions, including:

    Oxidation: The homopropargyl group can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the alkyne group in the homopropargyl moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like azides or thiols can react with the alkyne group under copper-catalyzed conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the homopropargyl group can yield carboxylic acids or aldehydes, while reduction can produce alkanes or alkenes .

Scientific Research Applications

(R)-2-(Boc-amino)-5-hexynoic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used in the study of click chemistry and bioorthogonal reactions.

    Biology: Incorporated into proteins to study protein synthesis and function.

    Medicine: Investigated for its potential in drug development and delivery systems.

    Industry: Utilized in the synthesis of complex organic molecules and materials

Mechanism of Action

The mechanism of action of (R)-2-(Boc-amino)-5-hexynoic acid involves its incorporation into proteins during translation. The homopropargyl group allows for specific chemical modifications, such as click chemistry reactions, enabling the study of protein dynamics and interactions. The Boc group protects the amino group during synthesis and can be removed under mild acidic conditions .

Comparison with Similar Compounds

Similar Compounds

    Boc-L-homopropargylglycine: Similar structure but with the L-isomer of homopropargylglycine.

    Boc-D-azidohomoalanine: Contains an azide group instead of a homopropargyl group.

    Boc-D-propargylglycine: Lacks the additional methylene group present in homopropargylglycine.

Uniqueness

(R)-2-(Boc-amino)-5-hexynoic acid is unique due to the presence of the homopropargyl group, which provides additional reactivity compared to other similar compounds. This makes it particularly useful in bioorthogonal chemistry and protein labeling studies.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHIBCOGEUVKGB-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746306
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217464-82-8
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217464-82-8
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